REACTION_CXSMILES
|
[Cl-].ClC1C=C(C2(CC[N+:34]34[CH2:41][CH2:40][C:37]([C:42]5[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=5)([CH2:38][CH2:39]3)[CH2:36][CH2:35]4)CN(CC3C=C(C(F)(F)F)C=C(C(F)(F)F)C=3)C(=O)N2C)C=CC=1Cl>CN(C=O)C>[C:42]1([C:37]23[CH2:40][CH2:41][N:34]([CH2:35][CH2:36]2)[CH2:39][CH2:38]3)[CH:43]=[CH:44][CH:45]=[CH:46][CH:47]=1 |f:0.1|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
4-(3,4-Dichlorophenyl)-4-[2-[4-phenyl-1-azoniabicyclo[2.2.2]oct-1-yl]ethyl]-3-methyl-1-[3,5-bis(trifluoromethyl)benzyl]imidazolidin-2-one chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC=1C=C(C=CC1Cl)C1(N(C(N(C1)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O)C)CC[N+]12CCC(CC1)(CC2)C2=CC=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C12CCN(CC1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |